molecular formula C18H14BrNO2 B2375371 3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one CAS No. 202827-63-2

3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one

Cat. No.: B2375371
CAS No.: 202827-63-2
M. Wt: 356.219
InChI Key: MJOZLNURIZCXJE-UHFFFAOYSA-N
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Description

3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one is a synthetic quinoline derivative intended for Research Use Only, strictly for laboratory research purposes and not for human or veterinary diagnostic or therapeutic use. This compound belongs to a class of heterocyclic molecules that have demonstrated significant potential in medicinal chemistry, particularly as a scaffold for developing novel anticancer agents . Quinoline derivatives are investigated for their ability to inhibit cell proliferation through various mechanisms, including the induction of apoptosis, disruption of cell migration, and modulation of nuclear receptor responsiveness . The specific bromo and acetyl substitutions on the quinoline core are common pharmacophores designed to enhance biological activity and interaction with therapeutic targets. Researchers utilize this chemical in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate for the synthesis of more complex bioactive molecules.

Properties

IUPAC Name

3-acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c1-11(21)16-17(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)20(2)18(16)22/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOZLNURIZCXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C=CC(=C2)Br)N(C1=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-methyl-4-phenylquinolin-2-one followed by acetylation. The reaction conditions often require the use of bromine and acetic anhydride in the presence of a catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of quinolinone derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6: Bromo vs. Chloro

The substitution of bromine at position 6 distinguishes this compound from analogs like 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one () and 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one (). Key differences include:

  • Electron-withdrawing effects : Bromine (Br) has a larger atomic radius and lower electronegativity than chlorine (Cl), which may reduce polarity but increase molecular weight and van der Waals interactions.
  • Crystal packing: In the chloro analog (), the phenyl ring is twisted by 65.5–70.5° relative to the quinoline core, a conformation likely influenced by steric and electronic effects of substituents. Bromine’s bulkiness might exacerbate such torsional strain.
  • Reactivity : Brominated compounds are often more reactive in nucleophilic aromatic substitution compared to chlorinated derivatives due to weaker C–Br bonds.
Table 1: Position 6 Halogen Comparison
Compound Position 6 Substituent Molecular Weight (g/mol) Crystallographic Twist Angle
3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one Br ~384.2 (calculated) Not reported
3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one Cl 323.75 65.5–70.5°

Substituent Variations at Position 1: Methyl vs. Ethyl

The methyl group at position 1 in the target compound contrasts with the ethyl group in 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one (). Differences include:

  • Hydrogen bonding : In the ethyl analog (), the ethyl group may limit N–H···O interactions observed in methyl-substituted derivatives.

Functional Group Variations at Position 3: Acetyl vs. Hydroxy/Amino

The acetyl group at position 3 differentiates this compound from analogs like 4-hydroxy-3-phenylquinolin-2(1H)-one (4A) and 3-amino-6-bromo-4-(2-pyridinyl)-2(1H)-quinolinone ().

  • Electronic effects: The acetyl group is strongly electron-withdrawing, deactivating the quinoline ring compared to electron-donating hydroxy (–OH) or amino (–NH₂) groups.
  • Hydrogen bonding: Hydroxy and amino groups facilitate intermolecular hydrogen bonds (e.g., O–H···O or N–H···O), whereas the acetyl group participates in weaker C=O···H interactions.
Table 2: Position 3 Functional Group Impact
Compound Position 3 Group Hydrogen Bonding Potential Electronic Effect
This compound Acetyl (COCH₃) Moderate (C=O) Electron-withdrawing
4-hydroxy-3-phenylquinolin-2(1H)-one Hydroxy (–OH) Strong (O–H) Electron-donating
3-amino-6-bromo-4-(2-pyridinyl)-2(1H)-quinolinone Amino (–NH₂) Strong (N–H) Electron-donating

Biological Activity

3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one is a quinoline derivative that has garnered attention for its diverse biological activities. This compound is characterized by a unique substitution pattern that enhances its pharmacological properties, making it a subject of investigation in various fields, including medicinal chemistry and pharmacology.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Quinoline derivatives are known to act as selective glycine site antagonists, influencing neurotransmission and potentially providing therapeutic benefits in conditions such as stroke, Parkinson's disease, and Alzheimer's disease.

Target Pathways

The compound has been shown to affect several biochemical pathways:

  • Inflammation : Modulating inflammatory responses.
  • Cell Proliferation : Influencing cell cycle regulation.
  • Neurotransmission : Interfering with glutamatergic signaling pathways, particularly through NMDA receptors .

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antitumor Activity : Demonstrated potential in inhibiting cancer cell proliferation.
  • Antimalarial Effects : Exhibited efficacy in malaria models.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial properties of various quinoline derivatives, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential :
    • In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutic agents. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects :
    • Research involving neurodegenerative models showed that this compound could protect neuronal cells from excitotoxicity mediated by glutamate, suggesting a protective role against neurodegeneration .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its molecular weight (342.19 g/mol) and predicted pKa (9.29). These properties facilitate its absorption and distribution within biological systems.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameAntimicrobialAntitumorNeuroprotective
This compoundYesYesYes
6-BromoquinolineModerateNoNo
4-MethylquinolineLowYesModerate

Q & A

Q. What are the optimal synthetic routes for 3-acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. Key strategies include:

  • Catalyst Optimization : Use Lewis acids (e.g., InCl₃) to accelerate cyclization steps under microwave irradiation, reducing reaction times from hours to minutes while improving yields (63% reported for analogous quinoline derivatives) .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from dichloromethane/diisopropylether to achieve >95% purity .
  • Monitoring : Track intermediates via TLC and confirm final product stability using DSC (differential scanning calorimetry) .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound, and how should data be cross-validated?

Methodological Answer: A multi-technique approach is critical:

  • NMR : Assign ¹H/¹³C peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from acetyl, bromo, and phenyl groups. For example, the acetyl proton typically appears as a singlet near δ 2.6 ppm .
  • X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between quinoline and phenyl rings) using SHELXL for refinement and ORTEP for visualization .
  • Mass Spectrometry : Confirm molecular weight (M+• expected at m/z 409) and fragmentation patterns via HRMS .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry, and what software tools are recommended for structural refinement?

Methodological Answer:

  • Data Collection : Use high-resolution (<1.0 Å) X-ray data to model anisotropic displacement parameters for heavy atoms (Br, O).
  • Refinement : Apply SHELXL for least-squares refinement, prioritizing hydrogen-bond restraints (N–H⋯O, C–H⋯π) observed in analogous structures .
  • Validation : Check for π-π stacking interactions (centroid distances ~3.9–4.2 Å) using Mercury software .

Q. How can mechanistic pathways for bromination and acetyl-group incorporation be elucidated experimentally and computationally?

Methodological Answer:

  • Isotopic Labeling : Use ²H or ¹³C-labeled precursors to track bromine substitution kinetics via NMR .
  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to compare activation energies for electrophilic bromination at C6 vs. competing positions .
  • Kinetic Studies : Monitor reaction intermediates under varying temperatures (25–80°C) to derive rate laws .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NOEs or IR absorptions)?

Methodological Answer:

  • Redundant Analysis : Cross-check IR carbonyl stretches (~1680 cm⁻¹ for acetyl vs. 1720 cm⁻¹ for ketone) with X-ray bond lengths (C=O ~1.21 Å) .
  • Dynamic Effects : Use variable-temperature NMR to distinguish conformational exchange from impurities .
  • Statistical Validation : Apply R-factor metrics in crystallography to quantify model reliability (e.g., R₁ < 5% for high confidence) .

Q. What in silico strategies are effective for predicting biological activity and structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Screen against target proteins (e.g., kinase domains) using AutoDock Vina, prioritizing binding poses with hydrogen bonds to quinoline N1 and acetyl O .
  • QSAR Modeling : Correlate substituent effects (e.g., bromo vs. chloro) with bioactivity using Hammett σ constants and CoMFA .

Q. How can thermodynamic stability and degradation pathways be studied under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (>200°C expected) .
  • Forced Degradation : Expose to UV light, acidic/basic media, and oxidizers (H₂O₂) to identify degradation products via LC-MS .

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